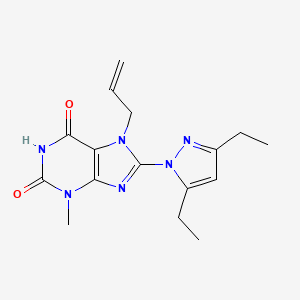

8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

Description

This purine-2,6-dione derivative features a 3,5-diethylpyrazole substituent at position 8, a methyl group at position 3, and a prop-2-enyl (allyl) group at position 5.

Properties

IUPAC Name |

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h5,9H,1,6-8H2,2-4H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTJGHAUUADNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with diketones, followed by the introduction of ethyl groups. The purine core is then synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds. The final step involves the alkylation of the purine core with methyl and prop-2-enyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among purine-2,6-dione analogs include:

- Position 8 substituents : 3,5-diethylpyrazole (target compound) vs. dimethylpyrazole , biphenyl-styryl , or dimethoxystyryl groups .

- Position 7 substituents : Prop-2-enyl (allyl) in the target compound vs. 2-methylallyl or hydroxyethyl groups .

- Position 3 substituents : Methyl (target) vs. ethyl or dimethyl groups .

These substitutions modulate steric bulk, electronic effects, and hydrogen-bonding capacity, impacting physicochemical and pharmacological properties.

Physicochemical Properties

*Molecular formula for the target compound is inferred as approximately C17H22N6O2 (exact calculation requires full structural confirmation).

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Position 8 modifications are critical for bioactivity. Diethylpyrazole may confer greater metabolic stability than dimethyl analogs due to reduced oxidative susceptibility .

- Thermodynamic Properties : High melting points in styryl-substituted analogs (e.g., 230°C ) suggest strong crystal lattice interactions, which could guide formulation strategies for the target compound.

Biological Activity

The compound 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C14H18N4O3

- Molecular Weight : 278.32 g/mol

This compound features a trihydropurine core with a diethylpyrazole substituent, which is expected to influence its biological activity significantly.

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. The presence of the diethylpyrazole moiety in this compound enhances its ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties. Specifically, 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione has been tested against various bacterial strains. The results indicate a notable inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism suggests that the compound may inhibit tumor growth by promoting programmed cell death .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It is believed to affect several signaling cascades associated with inflammation and cancer progression.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro with IC50 values comparable to standard antioxidants. |

| Study 2 | Showed promising antimicrobial effects against E. coli and Staphylococcus aureus with MIC values ranging from 32 to 64 µg/mL. |

| Study 3 | Indicated that the compound effectively inhibited proliferation in MCF-7 breast cancer cells at concentrations above 10 µM. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(3,5-diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione, and how can reaction conditions be systematically optimized?

- Methodology : Utilize multi-step synthesis involving cyclocondensation of pyrazole precursors with purine intermediates. Optimize using factorial experimental design (e.g., 2^k designs) to evaluate temperature, solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating intermediates . Monitor regioselectivity using in situ NMR to confirm substituent positioning .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodology : Combine analytical techniques :

- 1H/13C NMR for structural confirmation (e.g., δ 8.0–8.5 ppm for pyrazole protons; δ 160–170 ppm for carbonyl carbons) .

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Differential Scanning Calorimetry (DSC) to determine melting point consistency (e.g., 243–245°C observed in analogs) .

Q. What solvent systems are suitable for its purification and formulation in biological assays?

- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). For purification, use flash chromatography with ethyl acetate:methanol (9:1) gradients, as demonstrated for structurally similar purine derivatives . Avoid halogenated solvents due to potential reactivity with the prop-2-enyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with adenosine receptors or enzymes?

- Methodology : Apply molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to map binding affinities. Focus on the pyrazole and purine moieties as key pharmacophores. Validate predictions with in vitro radioligand displacement assays (e.g., A2A receptor binding) . Reference analogs show Ki values in the nanomolar range .

Q. How to resolve contradictory bioactivity data across enzyme inhibition assays (e.g., PDE vs. kinase targets)?

- Methodology :

- Perform orthogonal assays : Use isoform-specific PDE inhibitors (e.g., rolipram for PDE4) and kinase profiling panels (Eurofins KinaseScan).

- Analyze dose-response curves (IC50) under standardized ATP concentrations (1 mM).

- Cross-validate with surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

Q. What strategies ensure regioselectivity during derivatization of the pyrazole or purine rings?

- Methodology :

- Use protecting groups (e.g., tert-butoxycarbonyl for amines) to block undesired sites.

- Employ kinetic studies (stopped-flow UV-Vis) to track reaction intermediates.

- Apply isotopic labeling (e.g., <sup>15</sup>N-NMR) to confirm substitution patterns .

Q. How to analyze degradation pathways under physiological conditions (pH, temperature)?

- Methodology : Conduct forced degradation studies :

- Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C, 24h).

- Oxidative Stress (3% H2O2).

- Monitor via LC-MS/MS (Q-TOF) to identify degradation products (e.g., cleavage of the prop-2-enyl group) .

Methodological Resources

- Experimental Design : Use CRDC classification RDF2050112 (reaction fundamentals) for reactor design .

- Data Analysis : Apply ICReDD’s computational-experimental feedback loop to refine reaction paths .

- Instrumentation : Refer to HRMS (ESI) protocols for accurate mass validation (Δ < 5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.